molecular formula C6H8Br2O4 B14652539 Dimethyl bromo(bromomethyl)propanedioate CAS No. 53084-37-0

Dimethyl bromo(bromomethyl)propanedioate

Cat. No.: B14652539
CAS No.: 53084-37-0
M. Wt: 303.93 g/mol
InChI Key: YHBRSGBIGYLSEC-UHFFFAOYSA-N
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Description

Dimethyl bromo(bromomethyl)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of two ester groups and a bromomethyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl bromo(bromomethyl)propanedioate can be synthesized through the alkylation of dimethyl malonate with bromomethyl bromide. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the dimethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with bromomethyl bromide to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl bromo(bromomethyl)propanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are typically used.

    Oxidation and Reduction Reactions: Reagents like lithium aluminum hydride (for reduction) and potassium permanganate (for oxidation) are commonly employed.

Major Products Formed

Scientific Research Applications

Dimethyl bromo(bromomethyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl bromo(bromomethyl)propanedioate involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The ester groups also play a role in the compound’s reactivity, allowing for various transformations under different conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl bromo(bromomethyl)propanedioate is unique due to the presence of both ester and bromomethyl groups, which confer a high degree of reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds .

Properties

CAS No.

53084-37-0

Molecular Formula

C6H8Br2O4

Molecular Weight

303.93 g/mol

IUPAC Name

dimethyl 2-bromo-2-(bromomethyl)propanedioate

InChI

InChI=1S/C6H8Br2O4/c1-11-4(9)6(8,3-7)5(10)12-2/h3H2,1-2H3

InChI Key

YHBRSGBIGYLSEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CBr)(C(=O)OC)Br

Origin of Product

United States

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